molecular formula C11H13BrO3 B12936984 4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran

4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran

Katalognummer: B12936984
Molekulargewicht: 273.12 g/mol
InChI-Schlüssel: GKQRWRHWGRVORH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran is a chemical compound with a complex structure that includes a bromine atom, methoxy groups, and a dihydrobenzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran typically involves multiple steps, starting with the preparation of the dihydrobenzofuran core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production rates.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove or alter specific functional groups.

    Substitution: Halogen atoms like bromine can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds.

Wissenschaftliche Forschungsanwendungen

4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in biochemical pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-7-methoxy-2-methylquinoline
  • 4-Bromo-6-methoxy-2-methylquinoline
  • 4-Bromo-8-methoxy-2-methylquinoline

Uniqueness

4-Bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydrobenzofuran is unique due to its specific combination of functional groups and the dihydrobenzofuran ring structure

Eigenschaften

Molekularformel

C11H13BrO3

Molekulargewicht

273.12 g/mol

IUPAC-Name

4-bromo-7-methoxy-2-(methoxymethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C11H13BrO3/c1-13-6-7-5-8-9(12)3-4-10(14-2)11(8)15-7/h3-4,7H,5-6H2,1-2H3

InChI-Schlüssel

GKQRWRHWGRVORH-UHFFFAOYSA-N

Kanonische SMILES

COCC1CC2=C(C=CC(=C2O1)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.